molecular formula C12H10O3 B14648382 Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- CAS No. 53948-58-6

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-

Katalognummer: B14648382
CAS-Nummer: 53948-58-6
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: FYKKAKRDATZSDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an oxirene ring fused to a naphthalene backbone, and two methyl groups at the 1a and 7a positions. The molecular formula for this compound is C12H10O3, and it has a molecular weight of 202.21 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,4-naphthoquinone with an epoxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxirene ring to a diol.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields dihydroxy derivatives.

    Substitution: Results in halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- involves its interaction with various molecular targets. The oxirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-: Similar structure but with one methyl group.

    2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone: Lacks the additional methyl groups.

    Menadione-2,3-epoxide: Another related compound with different substituents.

Uniqueness

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at the 1a and 7a positions can affect the compound’s stability and interaction with other molecules, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

53948-58-6

Molekularformel

C12H10O3

Molekulargewicht

202.21 g/mol

IUPAC-Name

1a,7a-dimethylnaphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C12H10O3/c1-11-9(13)7-5-3-4-6-8(7)10(14)12(11,2)15-11/h3-6H,1-2H3

InChI-Schlüssel

FYKKAKRDATZSDN-UHFFFAOYSA-N

Kanonische SMILES

CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.